molecular formula C10H9NS B6252689 4-(methylsulfanyl)isoquinoline CAS No. 38896-71-8

4-(methylsulfanyl)isoquinoline

Cat. No. B6252689
CAS RN: 38896-71-8
M. Wt: 175.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfanyl)isoquinoline (4-MSIQ) is a sulfur-containing heterocyclic compound with a unique chemical structure. It has been studied extensively for its potential applications in various scientific fields, such as organic synthesis and medicinal chemistry. 4-MSIQ is a highly versatile molecule, which can be used as a synthetic intermediate for the preparation of a variety of compounds. In addition, it has been shown to possess a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)isoquinoline is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). In addition, it has been suggested that 4-(methylsulfanyl)isoquinoline may also have anti-inflammatory, anticancer, and antifungal activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(methylsulfanyl)isoquinoline are not yet fully understood. However, it has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. In addition, it has been suggested that 4-(methylsulfanyl)isoquinoline may also have antifungal and anti-bacterial activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(methylsulfanyl)isoquinoline in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of heterocyclic compounds, and it has been shown to possess a variety of biological activities. However, there are some limitations to its use. For example, 4-(methylsulfanyl)isoquinoline is not commercially available and must be synthesized in the laboratory. In addition, 4-(methylsulfanyl)isoquinoline is not very stable, and its reactivity can depend on the reaction conditions.

Future Directions

The potential applications of 4-(methylsulfanyl)isoquinoline are numerous and varied. Further research is needed to explore its potential uses in the pharmaceutical, agrochemical, and other industries. In addition, further studies are needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Furthermore, additional studies should be conducted to optimize the synthesis of 4-(methylsulfanyl)isoquinoline and to develop more efficient methods for its preparation. Finally, further research is needed to explore the potential therapeutic applications of 4-(methylsulfanyl)isoquinoline, such as its use in the treatment of cancer, inflammation, and other diseases.

Synthesis Methods

4-(methylsulfanyl)isoquinoline can be synthesized by several methods, including the Friedel-Crafts acylation of aniline or pyridine with a methylsulfanyl ketone, the condensation of aniline or pyridine with a methylsulfanyl aldehyde, and the reaction of a methylsulfanyl halide with an aniline or pyridine. In addition, 4-(methylsulfanyl)isoquinoline can also be synthesized via the reaction of a methylsulfanyl halide with an aniline or pyridine derivative.

Scientific Research Applications

4-(methylsulfanyl)isoquinoline has been studied extensively for its potential applications in various scientific fields. It has been used as a synthetic intermediate for the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, 4-(methylsulfanyl)isoquinoline has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and indoles. Furthermore, 4-(methylsulfanyl)isoquinoline has been used as a starting material for the synthesis of several other sulfur-containing heterocyclic compounds, including thioamides and thioureas.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(methylsulfanyl)isoquinoline can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-nitrobenzaldehyde", "methyl mercaptan", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetate", "ammonium chloride", "palladium on carbon" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-1-phenylethanol using sodium borohydride in acetic acid", "Step 2: Cyclization of 2-amino-1-phenylethanol with ammonium chloride in the presence of sodium hydroxide to form 1-phenylisoquinoline", "Step 3: Methylation of 1-phenylisoquinoline with methyl mercaptan in the presence of palladium on carbon as a catalyst to form 4-(methylsulfanyl)isoquinoline", "Step 4: Purification of the final product using ethyl acetate as a solvent" ] }

CAS RN

38896-71-8

Product Name

4-(methylsulfanyl)isoquinoline

Molecular Formula

C10H9NS

Molecular Weight

175.3

Purity

95

Origin of Product

United States

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